6-Chloro-3,3-difluoroindolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1319743-47-9 |
|---|---|
Molecular Formula |
C8H4ClF2NO |
Molecular Weight |
203.57 g/mol |
IUPAC Name |
6-chloro-3,3-difluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H4ClF2NO/c9-4-1-2-5-6(3-4)12-7(13)8(5,10)11/h1-3H,(H,12,13) |
InChI Key |
YKMPOQLLXKHRPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C2(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 3,3 Difluoroindolin 2 One
Precursor-Based Synthetic Routes to 6-Chloro-3,3-difluoroindolin-2-one
The most common strategies for synthesizing this compound begin with precursors that already contain the core indolin-2-one ring system or a close derivative. These methods focus on the crucial step of introducing the geminal fluorine atoms at the C3-position.
Synthesis from 6-Chloroindoline-2,3-dione Precursors
A logical and direct approach to the target compound involves the fluorination of 6-chloroindoline-2,3-dione, also known as 6-chloroisatin (B1630522). This precursor features a ketone at the C3-position, which is the target for difluorination.
The direct conversion of the C3-carbonyl group of 6-chloroisatin to a difluoromethylene group is a challenging but attractive transformation. This is typically attempted using powerful electrophilic fluorinating agents. youtube.com Reagents such as N-Fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, are prime candidates for such transformations. mdpi.com These reagents provide an electrophilic source of fluorine ("F+") capable of reacting with enol or enolate forms of the ketone.
The general mechanism involves the formation of an enolate from the isatin (B1672199) precursor, which then attacks the electrophilic fluorine source. A second fluorination event at the same carbon center yields the desired 3,3-difluoro product. However, controlling the reaction to prevent side reactions or the formation of monofluorinated byproducts can be difficult. The direct fluorination of unactivated ketones often requires harsh conditions, and the application to isatins may be complicated by the reactivity of the adjacent amide functionality.
Approaches Involving Hydrazonoindolin-2-one Derivatives for Difluorination
A more recent and highly effective strategy circumvents the challenges of direct ketone fluorination by first converting the C3-carbonyl of 6-chloroisatin into a hydrazone. This derivative, 6-chloro-3-hydrazonoindolin-2-one, exhibits favorable reactivity for selective difluorination.
A robust method for the synthesis of 3,3-difluorooxindoles involves the reaction of isatin hydrazones with Selectfluor®. researchgate.netresearchgate.net The selectivity of this reaction—yielding either the 3-fluoro- or the 3,3-difluoro- product—is remarkably dependent on the choice of solvent. researchgate.net
To achieve the desired this compound, the reaction is performed in acetonitrile (B52724) (MeCN). researchgate.net In this solvent, the isatin hydrazone precursor reacts with Selectfluor® to exclusively form the 3,3-difluorooxindole in good to excellent yields. researchgate.net The proposed mechanism suggests that in a polar solvent like acetonitrile, an initial oxidation and electrophilic substitution by Selectfluor® is followed by a denitrogenative fluorination pathway to give the gem-difluoro product. researchgate.net This contrasts with the outcome in less polar solvents like 1,2-dichloroethane (B1671644) (DCE), where a different pathway leads to monofluorinated products. researchgate.net
The general procedure involves stirring the 3-hydrazono-2-oxindole precursor with two equivalents of Selectfluor® in acetonitrile at room temperature. researchgate.net This method is applicable to a broad range of substituted isatin hydrazones, demonstrating its value in accessing specifically functionalized 3,3-difluoroindolin-2-ones.
| Precursor Type | Reagent | Solvent | Key Condition | Product | Reference |
| Isatin Hydrazone | Selectfluor® | Acetonitrile (MeCN) | Room Temperature | 3,3-Difluorooxindole | researchgate.net |
| Isatin Hydrazone | Selectfluor® | 1,2-Dichloroethane (DCE) | 70-80 °C, with LiOAc | 3-Fluorooxindole | researchgate.net |
Cyclization-Based Derivatization from Halogenated 2,2-Difluoro-2-phenylethan-1-amines
An alternative synthetic design involves forming the heterocyclic ring as a final step. A recently developed protocol describes the synthesis of 3,3-difluoroindolines from 2,2-difluoro-2-phenylethan-1-amine precursors through a palladium-catalyzed intramolecular C-H/N-H coupling. researchgate.net This strategy employs a directing group, such as picolinamide, to facilitate the cyclization.
For the synthesis of this compound, this would hypothetically start from a precursor like N-(4-chloro-2-halophenyl)-2,2-difluoro-2-phenylethan-1-amine. By controlling reaction parameters such as temperature, this method can be tuned to yield either 3,3-difluoroindolines or their corresponding 3-fluoroindoles. researchgate.net This approach represents a flexible, albeit more complex, route to the target structure, relying on the strategic construction of a highly functionalized acyclic precursor.
Catalytic and Photochemical Approaches to Fluorinated Indolin-2-one Systems
Modern synthetic chemistry has seen a surge in the development of catalytic and photochemical methods, which offer mild conditions and novel reactivity. While specific examples for this compound are not yet prevalent, general methodologies for the fluorination of oxindoles and related systems are emerging.
Palladium-catalyzed enantioselective fluorination of 3-substituted oxindoles has been successfully developed using a chiral Pd complex and NFSI as the fluorine source. acs.orgnih.gov This method provides access to chiral 3-fluoro-3-substituted oxindoles with high enantioselectivity. nih.gov While this approach targets monofluorination, it highlights the potential of transition metal catalysis in activating the oxindole (B195798) core. Direct C-H fluorination at the C3 position of oxindoles has also been achieved using Selectfluor® as both an oxidant and fluorine source in a radical coupling reaction. rsc.org
Visible-light photoredox catalysis has become a powerful tool for a wide range of chemical transformations, including C-F bond formation. mdpi.combeilstein-journals.org These methods utilize a photocatalyst, often an iridium or ruthenium complex or an organic dye, to generate reactive intermediates under mild irradiation with visible light. youtube.com Such approaches have been applied to the C-H fluorination of unactivated arenes and could potentially be adapted for the direct difluorination of an oxindole precursor, offering a more sustainable and efficient alternative to traditional methods. mdpi.com
Transition-Metal Catalyzed Intramolecular Cyclization Strategies
Transition-metal catalysis, particularly with palladium, has been a cornerstone in the synthesis of complex heterocyclic structures, including the 3,3-difluorooxindole scaffold. These methods often rely on the intramolecular cyclization of a suitably functionalized aniline (B41778) precursor.
A significant approach involves the palladium-catalyzed intramolecular C-H difluoroalkylation. This process allows for the direct formation of the oxindole ring from readily available starting materials. The choice of ligand is critical for high efficiency in these reactions, with bulky and electron-rich phosphine (B1218219) ligands such as BrettPhos being particularly effective. Mechanistic studies suggest that the oxidative addition of the palladium catalyst to the C-X bond (where X is a halogen) of the precursor is often the rate-determining step.
While specific examples detailing the synthesis of this compound via this method are not extensively documented in readily available literature, the general applicability of palladium-catalyzed cyclization of N-(4-chloro-2-halophenyl)-2,2-difluoroacetamides provides a strong basis for its synthesis. The reaction conditions typically involve a palladium catalyst, a suitable ligand, and a base in an organic solvent, heated to effect cyclization.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | BrettPhos | K₂CO₃ | Toluene | 110 | Not Specified for 6-chloro |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | Not Specified for 6-chloro |
This table represents typical conditions for the palladium-catalyzed synthesis of 3,3-difluorooxindoles. The yields for the specific 6-chloro analog are not detailed in the reviewed literature.
Organocatalytic and Photoredox Mediated Syntheses
In recent years, organocatalysis and photoredox catalysis have emerged as powerful tools in organic synthesis, offering mild and often more sustainable alternatives to traditional metal-catalyzed reactions.
Electron Donor-Acceptor Complex Driven Reactions for Difluoroalkylation of Anilines
A key step in the synthesis of this compound is the introduction of the difluoroacetyl group onto the aniline precursor. One innovative approach involves the formation of an electron donor-acceptor (EDA) complex between an aniline and a difluoroalkylating agent. researchgate.net The photoactivation of these EDA complexes, often by visible light, can initiate radical processes leading to the desired difluoroalkylation. researchgate.net
For instance, the reaction of 4-chloroaniline (B138754) with ethyl difluoroiodoacetate can be facilitated by the formation of an EDA complex, which upon irradiation, generates a difluoroalkyl radical that subsequently reacts with the aniline. This method avoids the use of transition metals and often proceeds under mild conditions. researchgate.net
| Aniline | Difluoroalkylating Agent | Light Source | Solvent | Additive | Yield (%) |
| 4-Chloroaniline | Ethyl difluoroiodoacetate | Blue LEDs | DMSO | Na₂CO₃ | Not Specified |
This table illustrates a general approach for the difluoroalkylation of anilines via EDA complexes. Specific yield for 4-chloroaniline was not available in the reviewed literature.
Following the difluoroalkylation of the aniline, subsequent intramolecular cyclization is required to form the oxindole ring. Photoredox catalysis can also be employed for this cyclization step. The use of a photocatalyst, such as fac-Ir(ppy)₃, under visible light irradiation can promote the intramolecular cyclization of N-(4-chlorophenyl)bromodifluoroacetamide to afford this compound. This method is notable for its operational simplicity and mild reaction conditions.
| Precursor | Photocatalyst | Light Source | Solvent | Base | Yield (%) |
| N-(4-chlorophenyl)bromodifluoroacetamide | fac-Ir(ppy)₃ | Blue LEDs | Acetonitrile | DBU | Not Specified |
This table represents a plausible photoredox-mediated cyclization to form this compound. Specific yield data was not found in the reviewed literature.
Advancements in Sustainable and Green Synthetic Protocols for this compound Analogs
The principles of green chemistry are increasingly influencing the development of new synthetic methods. For the synthesis of 3,3-difluorooxindole analogs, this has translated into the exploration of more environmentally benign solvents and catalytic systems.
Recent research has focused on replacing traditional dipolar aprotic solvents like DMF and DMSO with greener alternatives. rsc.org Solvents derived from renewable resources, such as Cyrene™, or the use of water as a reaction medium are gaining traction. sigmaaldrich.com While specific examples for the synthesis of this compound in these green solvents are not yet widely reported, the general trend in organic synthesis suggests a move in this direction.
The use of visible light in photoredox catalysis is inherently a greener approach as it reduces the reliance on high-energy thermal processes. Furthermore, the development of metal-free catalytic systems, such as those employing organocatalysts or EDA complexes, contributes to the sustainability of these synthetic routes by avoiding the use of potentially toxic and expensive heavy metals. rsc.org
Future research in this area will likely focus on combining these green approaches, for example, by performing photoredox or organocatalytic reactions in aqueous media or other sustainable solvents to develop truly eco-friendly synthetic routes to this compound and its derivatives.
Structure Activity Relationship Sar Studies and Substituent Effects in 6 Chloro 3,3 Difluoroindolin 2 One Research
Conformational and Electronic Effects of 3,3-Difluoro Substitution
The introduction of a gem-difluoro group at the C3 position of the indolin-2-one ring is a significant structural modification that profoundly influences the molecule's properties. This substitution is a modern strategy in medicinal chemistry to fine-tune biological activity.
Impact on Molecular Conformation and Ligand-Receptor Binding Interactions
The fluorine atoms, with their high electronegativity, can participate in non-covalent interactions such as hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and halogen bonds. More significantly, the C-F bond is highly polarized, creating a localized dipole moment. This can lead to favorable electrostatic and dipole-dipole interactions with polar residues in a protein's active site. For instance, in kinase inhibitors, the precise geometry of the molecule is crucial for its interaction with the ATP-binding pocket, and the conformational constraints imposed by the 3,3-difluoro group can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. Studies on related fluorinated molecules have shown that such substitutions can enhance binding affinity by orders of magnitude.
Influence on Molecular Electrostatic Potentials and Reactivity Profiles
The molecular electrostatic potential (MEP) is a critical determinant of how a molecule interacts with its biological target. The introduction of the two highly electronegative fluorine atoms at the C3 position dramatically alters the MEP of the indolin-2-one core. The region around the fluorine atoms becomes significantly more electron-rich (negative potential), while the adjacent carbon atom (C3) becomes more electron-poor (positive potential).
This alteration of the MEP has several important consequences:
Reactivity: The increased electrophilicity of the C3 carbon can influence the molecule's metabolic stability. While the C-F bond itself is very strong and resistant to cleavage, the modified electronic environment can affect the reactivity of other parts of the molecule.
Binding Interactions: The modified MEP can lead to stronger or more specific interactions with the receptor. A more polarized molecule can engage in more favorable electrostatic interactions with complementary polar and charged residues in the binding site.
pKa Modulation: The strong electron-withdrawing nature of the difluoro group can lower the pKa of the N-H proton at the 1-position, making it more acidic. This can be crucial for interactions where the deprotonated form of the molecule is the active species.
Positional Effects of 6-Chloro Substitution on the Aromatic Ring
The position of the chlorine atom on the benzene (B151609) ring of the indolin-2-one scaffold is not arbitrary. Its placement at the 6-position has distinct electronic and steric consequences that are leveraged in drug design.
Modulation of Aromatic Ring Electron Density and its Research Implications
The chlorine atom is an electron-withdrawing group due to its inductive effect, yet it is also a weak resonance donor due to its lone pairs of electrons. When positioned at the 6-position of the indolin-2-one ring, the inductive effect generally dominates, leading to a net withdrawal of electron density from the aromatic ring. This has several research implications:
Modulation of Aromatic Interactions: The altered electron density of the aromatic ring can influence its ability to participate in π-π stacking and cation-π interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding site.
Metabolic Stability: The electron-withdrawing nature of the chlorine atom can make the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve the compound's pharmacokinetic profile.
Reactivity for Synthesis: The electronic perturbation by the chloro group can influence the regioselectivity of further chemical modifications on the aromatic ring, a factor that is important in the synthesis of analog libraries for SAR studies.
Steric and Inductive Effects in Biological Recognition Processes
The chlorine atom at the 6-position also exerts steric and inductive effects that are critical for biological recognition.
Steric Effects: The size of the chlorine atom can provide a steric block, preventing the molecule from adopting certain conformations or binding to off-target proteins that have smaller binding pockets. Conversely, it can provide a key anchoring point within a specific hydrophobic pocket of the target receptor. The steric bulk can also influence the orientation of adjacent substituents.
Inductive Effects: The strong inductive effect of the chlorine atom can influence the acidity of nearby protons and the basicity of nearby nitrogen atoms, which can be critical for forming key hydrogen bonds or salt bridges with the biological target.
The combination of steric and electronic effects of the 6-chloro group is often crucial for achieving high potency and selectivity for a particular biological target.
The Role of N-Substitution in Modulating Pharmacological Profiles and Molecular Recognition
The nitrogen atom at the 1-position of the indolin-2-one ring is a common point for modification in SAR studies. The introduction of various substituents at this position can have a profound impact on the molecule's pharmacological profile.
The nature of the N-substituent can influence:
Solubility and Lipophilicity: The addition of polar or ionizable groups can increase aqueous solubility, which is often desirable for drug candidates. Conversely, the addition of lipophilic groups can enhance membrane permeability.
Target-Binding Interactions: The N-substituent can extend into new regions of the binding pocket, forming additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions, thereby increasing binding affinity and selectivity.
Pharmacokinetics: The N-substituent can be designed to block metabolic sites, improve oral bioavailability, or modulate the half-life of the compound.
Cellular Permeability: The properties of the N-substituent can be tuned to optimize the molecule's ability to cross cell membranes and reach its intracellular target.
The following table illustrates how different N-substituents can be used to modulate the properties of an indolin-2-one core for specific therapeutic goals.
| N-Substituent Type | Example Substituent | Potential Impact on Pharmacological Profile |
| Small Alkyl | -CH₃ | Increases lipophilicity; can fill small hydrophobic pockets. |
| Basic Amine | -CH₂CH₂N(CH₃)₂ | Increases solubility at physiological pH; can form salt bridges. |
| Polar, Non-ionizable | -CH₂CH₂OH | Increases polarity and potential for hydrogen bonding. |
| Bulky Aromatic | -CH₂-Ph | Can engage in π-π stacking or fill larger hydrophobic pockets. |
| Acidic Group | -CH₂COOH | Increases solubility; can act as a hydrogen bond donor or form ionic interactions. |
In the context of 6-Chloro-3,3-difluoroindolin-2-one, the choice of the N-substituent is a critical final step in optimizing the molecule for a specific biological target, building upon the foundational electronic and conformational properties imparted by the chloro and difluoro groups.
Structure-Based Rational Design Strategies for this compound Analogs
Exploration of Substituent Diversity and Combinatorial Library Synthesis for Research
To systematically explore the structure-activity relationships of this compound analogs, the generation of diverse substituent patterns is essential. Combinatorial chemistry and library synthesis are powerful tools to achieve this, allowing for the rapid generation of a multitude of related compounds for biological screening.
The synthesis of libraries of 3-substituted indolin-2-ones has been a common strategy to discover novel kinase inhibitors. These libraries often vary the substituent at the C3 position, which is a key vector for interacting with different regions of the kinase ATP binding site. For instance, libraries of 3-[(heteroaryl)methylidenyl]indolin-2-ones have been synthesized and screened, leading to the identification of potent and selective inhibitors of various receptor tyrosine kinases.
The development of novel synthetic methodologies facilitates the creation of diverse libraries. For example, a visible-light-induced three-component radical coupling reaction has been used to synthesize a library of sterically congested 3,3'-disubstituted oxindole (B195798) derivatives, showcasing a method to introduce complex scaffolds at the C3 position. rsc.org Such strategies could be adapted to the this compound core to explore a wide range of substituents.
The table below illustrates a hypothetical combinatorial library based on the this compound scaffold, showcasing potential points of diversification.
| Scaffold | R1 (N1-substituent) | R2 (C5-substituent) | R3 (C7-substituent) |
| This compound | H | H | H |
| This compound | Methyl | H | H |
| This compound | Ethyl | H | H |
| This compound | H | Fluoro | H |
| This compound | H | Methoxy | H |
| This compound | H | H | Methyl |
| This compound | H | H | Chloro |
Application of Computational Chemistry and Molecular Modeling in SAR Analysis
Computational chemistry and molecular modeling are indispensable tools in the rational design of this compound analogs. These methods provide insights into the binding modes of inhibitors and help to rationalize observed structure-activity relationships, ultimately guiding the design of more potent and selective compounds.
Molecular docking simulations are frequently employed to predict the binding orientation of indolin-2-one derivatives within the active site of a target protein. nih.gov For a series of substituted indolin-2-ones designed as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors, molecular docking was used to propose binding poses and explain the observed SAR. nih.gov Such studies can reveal key hydrogen bonds, hydrophobic interactions, and other molecular interactions that are crucial for binding affinity.
For this compound analogs, molecular modeling can be used to understand the role of the chlorine and gem-difluoro groups. For example, the chlorine atom at the 6-position can be investigated for its potential to form halogen bonds with backbone carbonyls or other suitable acceptors in the active site. The gem-difluoro group's impact on the electronics and conformation of the oxindole ring can also be modeled to understand its influence on binding.
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of analogs to derive mathematical models that correlate chemical structure with biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
The following table summarizes the key applications of computational chemistry in the SAR analysis of indolin-2-one analogs:
| Computational Method | Application in SAR Analysis | Example from Related Research |
| Molecular Docking | Predicts binding modes and identifies key interactions within the target's active site. | Proposed binding poses of indolin-2-one inhibitors with RSK2 to rationalize SAR. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex, providing insights into binding stability. | Used to study the stability of fused indolin-2-one derivatives in the active site of chemokine receptors. |
| Halogen Bond Analysis | Investigates the potential for the 6-chloro substituent to form stabilizing halogen bonds. | Analysis of chloro-substituted ligands in various protein-ligand complexes. |
| Quantum Mechanics (QM) Calculations | Calculates electronic properties, such as electrostatic potential and orbital energies, to understand reactivity and interaction potential. | Used to study the effect of substituents on the electronic nature of the indolin-2-one scaffold. |
| QSAR Modeling | Develops predictive models for biological activity based on chemical structure. | Development of QSAR models for various classes of kinase inhibitors to guide lead optimization. |
By integrating these computational approaches with experimental synthesis and biological testing, a more efficient and informed drug discovery process can be achieved for analogs of this compound.
Advanced Research Perspectives and Future Directions for 6 Chloro 3,3 Difluoroindolin 2 One
Asymmetric Synthesis and Chiral Induction Methodologies for Halogenated Indolin-2-ones
The creation of stereochemically defined molecules is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. For halogenated indolin-2-ones, the development of asymmetric synthetic routes to control the stereochemistry at the C3 position is a critical area of research.
Current research in the asymmetric synthesis of indolinone derivatives often employs chiral catalysts or auxiliaries to achieve high levels of enantioselectivity. researchgate.net Organocatalysis, using small organic molecules as catalysts, has emerged as a powerful tool. For instance, chiral phosphoric acids have been successfully used in the asymmetric synthesis of arylindolyl indolin-3-ones, affording products with both axial and central chirality in high yields and excellent enantioselectivity. rsc.org Cinchona-alkaloid-thiourea-based bifunctional organocatalysts have also been reported for the asymmetric formal [3+2] cycloaddition to synthesize 1,3-dioxolanes, a strategy that could be adapted for indolinone scaffolds. nih.gov
Future efforts in this area will likely focus on expanding the scope of these asymmetric methods to include substrates like 6-Chloro-3,3-difluoroindolin-2-one. A significant challenge lies in the development of catalytic systems that can tolerate the electronic effects of the halogen substituents while still providing high levels of stereocontrol. The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is another viable strategy that has been demonstrated in the synthesis of chiral dispiroindolinones. researchgate.net
Table 1: Examples of Asymmetric Methodologies Applicable to Indolin-2-one Scaffolds
| Catalytic System/Methodology | Reaction Type | Key Features | Potential Application to Halogenated Indolin-2-ones |
| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | High enantioselectivity and diastereoselectivity for atropisomeric products. rsc.org | Synthesis of axially chiral halogenated biaryl indolinones. |
| Cinchona Alkaloid-Thiourea | Formal [3+2] Cycloaddition | Formation of heterocyclic rings with controlled stereocenters. nih.gov | Construction of complex spiro-halogenated indolinones. |
| Chiral Amine Auxiliary | 1,3-Dipolar Cycloaddition | Diastereoselective synthesis of dispiroindolinones. researchgate.net | Creation of multiple stereocenters in a single step. |
| Palladium-catalyzed Asymmetric Cyclization | (4+2) Dipolar Cyclization | Access to chiral spiro-indenes, a related scaffold. oaepublish.com | Potential for novel cyclization strategies for indolinones. |
Development of Next-Generation Fluorinating and Chlorinating Reagents for Indolin-2-one Synthesis
The synthesis of halogenated indolin-2-ones relies heavily on the availability of efficient and selective halogenating reagents. The development of new reagents with improved reactivity, safety profiles, and functional group tolerance is a continuous effort in organic chemistry.
For fluorination, the field has moved beyond hazardous reagents like fluorine gas towards safer, more manageable alternatives. tcichemicals.com Electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® have become standard tools. researchgate.netalfa-chemistry.com Recent advancements have led to the development of "third-generation" radical fluorinating agents, such as N-fluoro-N-arylsulfonamides (NFASs). nih.govspringernature.com These reagents exhibit lower N-F bond dissociation energies, which allows for cleaner radical fluorination processes under milder conditions, potentially reducing undesired side reactions. nih.govspringernature.com
In the realm of chlorination, traditional reagents like chlorine gas and phosphorus pentachloride are being supplemented by newer, more user-friendly options. researchgate.net Methods utilizing sulfoxides to promote chlorination with chlorine anions as the nucleophile offer a metal-free and mild approach for the chlorination of indoles and other electron-rich arenes. researchgate.net
Future research will likely focus on the development of catalytic and enantioselective halogenation methods. The design of chiral halogenating reagents or catalytic systems that can deliver a halogen atom to a specific face of the indolinone molecule would be a significant breakthrough, providing direct access to enantiomerically enriched halogenated indolin-2-ones.
Integration of Synthetic Chemistry with Advanced Biological Screening Platforms
The ultimate goal of synthesizing novel indolin-2-one derivatives is often the discovery of new therapeutic agents. To achieve this, a seamless integration of synthetic chemistry with advanced biological screening platforms is essential. This allows for the rapid evaluation of newly created compounds and the generation of structure-activity relationships (SAR) to guide further synthetic efforts.
Modern drug discovery relies on a variety of in vitro assays to assess the biological activity of compounds. For indolin-2-one derivatives, these can range from enzyme inhibition assays to cell-based assays that measure effects on cell proliferation, apoptosis, or specific signaling pathways. nih.govmdpi.com For instance, novel indolin-2-one derivatives have been designed and evaluated for their inhibitory activity against p21-activated kinase 4 (PAK4), a target implicated in cancer. nih.gov In another study, a series of 3-substituted-indolin-2-one derivatives were synthesized and screened for their anti-inflammatory properties by measuring their ability to inhibit nitric oxide production in macrophage cells. mdpi.comnih.gov
The future of this field lies in the adoption of high-throughput screening (HTS) and high-content screening (HCS) technologies. HTS allows for the automated testing of thousands of compounds in a short period, while HCS provides more detailed information by imaging and analyzing multiple cellular parameters simultaneously. Integrating these advanced screening platforms with automated synthesis technologies will create a powerful feedback loop for accelerating the drug discovery process for indolin-2-one derivatives.
Table 2: Examples of Biological Screening for Indolin-2-one Derivatives
| Compound Class | Biological Target/Assay | Key Findings | Reference |
| Substituted indolin-2-one derivatives | p21-activated kinase 4 (PAK4) inhibition, antiproliferative activity against A549 cells | Identified potent inhibitors of PAK4 with IC50 values in the nanomolar range. | nih.gov |
| 3-substituted-indolin-2-one derivatives | Anti-inflammatory activity (inhibition of nitric oxide, TNF-α, and IL-6 production) | Discovered compounds with significant anti-inflammatory activity by regulating key signaling pathways. | mdpi.comnih.gov |
| Arylidene indolin-2-ones | Antimicrobial and antiproliferative activity (MCF-7 cancer cell lines) | Identified compounds with promising dual biological activities. | nih.gov |
Application of Machine Learning and Artificial Intelligence in Drug Discovery and Design for Indolin-2-one Derivatives
The vast and complex nature of chemical space and biological data makes drug discovery an ideal field for the application of machine learning (ML) and artificial intelligence (AI). These computational tools are increasingly being used to accelerate and rationalize the design and discovery of new drugs, a trend that is highly relevant for the development of indolin-2-one derivatives. bohrium.comnih.gov
AI and ML can be applied at various stages of the drug discovery pipeline. mdpi.comnih.gov In the early stages, generative AI algorithms can be used for de novo drug design, creating novel molecular structures with desired properties. frontiersin.orgresearchgate.net These models can be trained on large datasets of known molecules and their activities to learn the underlying principles of drug-likeness and bioactivity. For indolin-2-one derivatives, this could involve generating new substitution patterns on the core scaffold that are predicted to have high affinity for a specific biological target.
Furthermore, ML models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize the synthesis of candidates with a higher probability of success in later stages of development. nih.gov As the amount of biological data for indolin-2-one derivatives grows, these predictive models will become increasingly accurate and valuable. The integration of AI is expected to significantly reduce the time and cost associated with bringing new drugs to market. harvard.edu
Exploration of Multi-component Reactions and High-Throughput Synthesis Strategies
To fully leverage the power of advanced screening and computational design, it is necessary to have efficient and versatile synthetic methods for generating large libraries of diverse compounds. Multi-component reactions (MCRs) and high-throughput synthesis (HTS) are key enabling technologies in this regard.
MCRs are one-pot reactions in which three or more starting materials are combined to form a single product that incorporates most of the atoms of the reactants. dergipark.org.trnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular complexity. Several MCRs have been developed for the synthesis of indole (B1671886) and indolinone derivatives. nih.govresearchgate.netacs.org For example, a one-pot, three-component reaction of an aldehyde, an amine, and an isocyanide (the Ugi reaction) followed by a Pictet-Spengler reaction has been used to create a diverse array of indole derivatives. nih.gov
The future direction in this area is to develop novel MCRs that are specifically tailored for the synthesis of halogenated indolin-2-ones and to adapt these reactions for automated, high-throughput synthesis platforms. This would allow for the rapid generation of large libraries of compounds around the this compound scaffold, providing a rich source of chemical matter for biological screening and the development of new drug candidates.
Q & A
Q. What are the established synthetic methodologies for 6-Chloro-3,3-difluoroindolin-2-one, and how can reaction conditions be optimized?
Answer: Synthesis typically involves multi-step halogenation and cyclization. For example, a related indolin-2-one derivative (6-Chloro-3,4-dihydro-4-oxo-2H-chromen-3-yl methylene-2-cyano-acetohydrazide) is synthesized via aldehyde condensation under reflux with ethanol as a solvent and piperidine as a catalyst. Reaction progress is monitored by TLC (Hexane:Ethyl acetate, 3:7), and purification is achieved via recrystallization . For this compound, analogous methods may involve fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Optimization includes adjusting temperature (80–120°C), solvent polarity, and catalyst loading to enhance yield and purity.
Q. How can researchers characterize the structural and electronic properties of this compound?
Answer: Key techniques include:
- NMR Spectroscopy : and NMR to confirm substitution patterns and fluorine environments.
- X-ray Crystallography : Resolve bond lengths and angles, as demonstrated for similar indolin-2-one derivatives (e.g., 3,3-Dichloro-1-(chloromethyl)indolin-2-one, ) .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm) and C-F vibrations (~1100 cm).
Advanced Research Questions
Q. How can mechanistic contradictions in the reactivity of this compound be resolved?
Answer: Discrepancies in reactivity (e.g., nucleophilic substitution vs. radical pathways) require systematic analysis:
- Kinetic Studies : Monitor reaction intermediates via time-resolved NMR or in-situ IR.
- Computational Modeling : Use DFT calculations to compare activation energies for competing pathways.
- Isotopic Labeling : Track fluorine migration using -labeled analogs.
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 6-Bromo-3,3-difluoroindolin-2-one) to isolate electronic vs. steric effects .
Q. What strategies are effective for evaluating the bioactivity of this compound in drug discovery?
Answer:
- In vitro Assays : Test antiproliferative activity using MTT assays (e.g., IC determination against cancer cell lines like MCF-7 or HeLa). Include positive controls (e.g., cisplatin) and validate via dose-response curves .
- Molecular Docking : Screen against target proteins (e.g., kinases or tubulin) using software like AutoDock Vina. Compare binding affinities with fluorinated analogs (e.g., 6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol .
- Metabolic Stability : Assess hepatic clearance using microsomal incubations (e.g., human liver microsomes) with LC-MS quantification.
Q. How does the electronic effect of fluorine substitution influence the stability of this compound under varying pH conditions?
Answer:
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Fluorine’s electronegativity may enhance electron-withdrawing effects, stabilizing the carbonyl group in acidic conditions but promoting hydrolysis in basic media.
- Comparative Analysis : Contrast with non-fluorinated analogs (e.g., 6-Chloroindolin-2-one) to isolate fluorine’s role.
- DFT Calculations : Calculate partial charges and Fukui indices to predict reactive sites .
Methodological Considerations
Q. What experimental designs are recommended for studying the photophysical properties of this compound?
Answer:
- UV-Vis Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity (e.g., hexane, DMSO). Fluorine’s inductive effects may redshift absorption bands.
- Fluorescence Quenching : Titrate with iodide ions to assess excited-state interactions.
- Time-Resolved Fluorescence : Use time-correlated single-photon counting (TCSPC) to determine excited-state lifetimes.
Q. How can researchers address solubility challenges in biological assays involving this compound?
Answer:
- Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion.
- Surfactant Screening : Test polysorbates (e.g., Tween-80) or cyclodextrins for solubility enhancement.
Data Interpretation and Validation
Q. How should conflicting crystallographic data on fluorine positioning in indolin-2-one derivatives be reconciled?
Answer:
- High-Resolution Crystallography : Re-determine the structure at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts) to validate packing models .
- Cross-Validation : Compare with computational electron density maps (e.g., QM/MM simulations).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
